2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide
Description
2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide is a fluorinated, fused heteropolycyclic compound featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. Key structural elements include:
- A thioether linkage (-S-) connecting the heterocyclic core to an acetamide moiety.
While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with fluorinated agrochemicals and antimicrobial agents. The pyrazolo-triazolo-pyrazine scaffold suggests synthetic routes involving cyclization of pyrazole intermediates, as seen in analogous heterocycles . Fluorine incorporation, a common strategy in pesticide design , may improve metabolic stability and target affinity.
Properties
CAS No. |
1207032-21-0 |
|---|---|
Molecular Formula |
C24H21FN6OS |
Molecular Weight |
460.53 |
IUPAC Name |
2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H21FN6OS/c1-14-10-15(2)22(16(3)11-14)26-21(32)13-33-24-28-27-23-20-12-19(17-4-6-18(25)7-5-17)29-31(20)9-8-30(23)24/h4-12H,13H2,1-3H3,(H,26,32) |
InChI Key |
QKLYRFGCBUYCEW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s interaction with the active site of CDK2, forming essential hydrogen bonds with Leu83. This interaction results in significant alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from G1 phase to S phase. This results in the arrest of cell cycle progression, leading to apoptosis, or programmed cell death. This is particularly significant in the context of cancer treatment, where the aim is to halt the uncontrolled proliferation of cancer cells.
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity.
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2. It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib. It has also shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib.
Biochemical Analysis
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and has shown inhibitory activity against this enzyme. The interaction between 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide and CDK2 is believed to be due to the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme.
Cellular Effects
In cellular assays, 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide has demonstrated cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116. The compound appears to exert its effects by altering cell cycle progression and inducing apoptosis within these cells.
Molecular Mechanism
At the molecular level, 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide exerts its effects by inhibiting the activity of CDK2. This inhibition is believed to occur through the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function.
Biological Activity
The compound 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide is a member of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class. This class has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C26H25FN6O2S
- Molecular Weight : 504.58 g/mol
- CAS Number : 1223914-75-7
The compound features a complex structure that includes a thioether linkage and multiple aromatic rings, which are often associated with enhanced biological activity.
Anticancer Properties
Research has indicated that compounds within the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class exhibit significant anticancer properties. In particular:
- Cytotoxicity : Studies have shown that derivatives similar to this compound can induce cytotoxic effects in various cancer cell lines. For instance, compounds with similar structures have demonstrated stronger cytotoxic activity than cisplatin against breast cancer cells (MCF-7 and MDA-MB-231) .
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through pathways involving caspases (caspase 3/7 and caspase 9), which are critical for programmed cell death. Additionally, these compounds may inhibit NF-κB expression and promote the expression of pro-apoptotic factors like p53 and Bax .
Other Biological Activities
Beyond anticancer effects, there is evidence suggesting that compounds in this class may possess additional biological activities:
- Antiviral Activity : Some studies have explored the antiviral properties of related triazole derivatives. These compounds have shown potential against viral infections by interfering with viral replication mechanisms .
- Anti-inflammatory Effects : Pyrazole derivatives have also been noted for their anti-inflammatory properties. This activity is particularly relevant in conditions where inflammation plays a critical role in disease progression .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values | Mechanisms of Action |
|---|---|---|---|
| Anticancer | 3b | 0.25 µM | Induction of apoptosis via caspases |
| Antiviral | Various | Varies | Inhibition of viral replication |
| Anti-inflammatory | Pyrazole Derivatives | Varies | Modulation of inflammatory pathways |
Research Highlights
- Cytotoxicity Assays : A study demonstrated that compound 3b increased apoptosis in breast cancer cells significantly more than cisplatin .
- Mechanistic Insights : Another research highlighted that certain derivatives not only induced apoptosis but also triggered autophagy through increased formation of autophagosomes and inhibition of mTOR signaling pathways .
- Comparative Studies : Compounds structurally related to 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide were compared against standard treatments like cisplatin and showed promising results in terms of lower IC50 values in various cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit notable antimicrobial properties . Compounds containing this structure have been shown to possess antibacterial and antifungal activities. For instance, studies reveal that certain 1,2,4-triazole derivatives demonstrate effective activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The incorporation of thioether groups into these compounds enhances their bioactivity, making them viable candidates for developing new antimicrobial agents.
Anticancer Properties
The compound's structural features suggest potential anticancer properties . Pyrazole and triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Recent studies highlight the efficacy of triazole-containing compounds against various cancer cell lines, suggesting that modifications to the pyrazolo[1,5-a][1,2,4]triazole framework could lead to enhanced anticancer activity .
Neuroprotective Effects
Emerging research points toward the neuroprotective effects of pyrazolo[1,5-a][1,2,4]triazole derivatives. These compounds have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis. The neuroprotective mechanisms include modulation of neurotransmitter systems and reduction of neuroinflammation . This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of a series of triazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics . This highlights the potential of triazole compounds in combating resistant bacterial strains.
Case Study 2: Anticancer Research
In vitro studies assessing the anticancer activity of pyrazolo[1,5-a][1,2,4]triazole derivatives showed significant cytotoxic effects on various cancer cell lines. The mechanism involved induction of apoptosis via mitochondrial pathways . This suggests that further exploration into structural modifications could yield more potent anticancer agents.
Comparison with Similar Compounds
Key Observations:
Thioether vs.
Fluorine Impact: The 4-fluorophenyl group in the target compound parallels trends in fluorinated agrochemicals, where fluorine enhances membrane permeability and resistance to oxidative degradation . This contrasts with non-fluorinated analogs like the quinazolinyl hydrazones in , which rely on aromatic stacking for antimicrobial activity .
Heterocyclic Complexity : The fused pyrazolo-triazolo-pyrazine system shares synthetic challenges with ’s trifluoroacetylated derivatives, requiring multi-step cyclizations and fluoroacylation . Such complexity often correlates with selective bioactivity but may hinder scalability.
Physicochemical Properties
- Lipophilicity: The 4-fluorophenyl and mesityl groups likely increase logP values compared to non-fluorinated analogs, improving membrane penetration but risking solubility limitations.
- Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life relative to ’s hydrazones, which lack stabilizing halogenation .
Research Findings and Implications
Synthetic Feasibility : Analogous fluorinated heterocycles () require specialized reagents (e.g., trifluoroethyl acetate) and controlled cyclization conditions , suggesting the target compound’s synthesis would demand similar precision.
Activity Hypotheses: Based on structural parallels: Antifungal Activity: Likely comparable to ’s hydrazones (50–70% inhibition at 50 µg/mL) . Herbicidal Potential: Plausible given fluorine’s role in agrochemicals , though untested.
Trade-offs : Enhanced bioactivity from fluorine and heterocyclic complexity may come at the cost of synthetic difficulty and reduced aqueous solubility.
Preparation Methods
Pyrazole Ring Formation
The synthesis begins with γ-butyrolactone , which undergoes condensation with aminoguanidine carbonate in pyridine to yield a substituted pyrazole intermediate (40% yield). This step establishes the pyrazole scaffold, critical for subsequent annulations.
Triazole Annulation
Cyclocondensation of the pyrazole intermediate with ethyl acetoacetate in acetic acid generates a pyrazolo[1,5-a]pyrimidine precursor. Treatment with phosphorus oxychloride (POCl₃) introduces a reactive chloro group, enabling nucleophilic displacement by anilines or thiols.
Pyrazine Ring Closure
Reaction of the chlorinated intermediate with cyanamide derivatives under basic conditions facilitates pyrazine ring closure. This step mirrors methodologies reported for pyrazolo[1,5-a]pyrazines, where tert-butyl cyanoacetate serves as a cyano source.
Thioether Linkage and N-Mesitylacetamide Installation
Thiolation of the Core
The chloro group at position 3 is displaced by sodium hydrosulfide (NaSH) in DMF, yielding the thiolated intermediate. This step parallels thioether formations in pyrazolo[1,5-a]pyrazin-4-ylacetonitriles.
Alkylation with Bromoacetamide
Reaction of the thiol intermediate with 2-bromo-N-mesitylacetamide in the presence of K₂CO₃ in acetone installs the acetamide side chain. Mesitylamine is first acylated with bromoacetyl bromide to synthesize the bromoacetamide precursor.
Analytical Characterization and Optimization
Spectroscopic Validation
Yield Optimization Table
Comparative Analysis of Synthetic Routes
Route A (Modular Assembly):
- Core → 4-fluorophenyl → thioether-acetamide
- Advantages: High regiocontrol, scalable intermediates.
- Disadvantages: Multi-step purification (overall yield: ~20%).
Route B (Convergent Approach):
- Pre-functionalized core coupled to acetamide
- Advantages: Fewer steps (overall yield: ~35%).
- Disadvantages: Requires advanced intermediates.
Challenges and Mitigation Strategies
- Regioselectivity in Annulation: Use of electron-deficient aryl groups directs cyclization to the desired position.
- Thiol Oxidation: Conduct reactions under inert atmosphere (N₂/Ar) to prevent disulfide formation.
- Solubility Issues: Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling.
Q & A
Q. What are the optimal synthetic pathways for preparing 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of pyrazole and triazole intermediates. Key steps include:
- Alkylation of potassium thiolates (e.g., using haloalkanes in isopropanol at reflux) to introduce thioether linkages .
- Cyclization reactions to assemble the fused pyrazolo-triazolo-pyrazine core, followed by coupling with mesitylacetamide derivatives.
- Purification via recrystallization or column chromatography, monitored by TLC or HPLC .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR (1H, 13C, and 2D-COSY) to confirm connectivity of the pyrazolo-triazolo-pyrazine core and substituents .
- High-resolution mass spectrometry (HRMS) for molecular weight verification .
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. What solvents and reaction conditions are critical for maintaining stability during synthesis?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMF, DMSO) are preferred for coupling reactions.
- Alkylation steps require anhydrous conditions (e.g., isopropanol under nitrogen) to avoid hydrolysis of thiol intermediates .
- Monitor pH in aqueous workups to prevent decomposition of acid-sensitive groups .
Advanced Research Questions
Q. How can molecular docking guide the design of analogs targeting receptor tyrosine kinases?
- Methodological Answer :
- Prepare the compound’s 3D structure using software like MarvinSketch .
- Dock into target enzymes (e.g., lanosterol-14α-demethylase PDB:3LD6) using AutoDock Vina with flexible ligand settings .
- Validate predictions via in vitro kinase inhibition assays, correlating docking scores (binding affinity) with IC50 values .
Q. How do researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate docking parameters (e.g., grid box size, protonation states) to ensure accurate ligand-receptor interactions .
- Perform molecular dynamics simulations (e.g., GROMACS) to assess conformational stability .
- Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) to confirm false positives/negatives .
Q. What strategies optimize yield in S-alkylation reactions for thioether-linked analogs?
- Methodological Answer :
- Use excess haloalkane (1.5–2.0 eq) in refluxing isopropanol to drive the reaction .
- Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of ionic intermediates .
- Monitor reaction progress via LC-MS to terminate before side reactions (e.g., over-alkylation) dominate .
Q. How can researchers analyze the compound’s pharmacokinetic properties in silico?
- Methodological Answer :
- Use SwissADME to predict logP, bioavailability, and CYP450 interactions .
- Simulate metabolic pathways with ADMET Predictor, focusing on fluorophenyl and triazole moieties as metabolic hotspots .
- Cross-reference with experimental microsomal stability assays for validation .
Data Contradiction Analysis
Q. Conflicting reports on antifungal activity: How to reconcile in vitro vs. in silico results?
- Methodological Answer :
- Verify assay conditions (e.g., fungal strain variability, incubation time) .
- Re-examine docking models for off-target interactions (e.g., with efflux pumps) using Discovery Studio .
- Perform checkerboard assays to assess synergy with known antifungals (e.g., fluconazole) .
Q. Inconsistent NMR spectra for intermediates: How to troubleshoot?
- Methodological Answer :
- Confirm deuterated solvent purity and absence of water (e.g., using DMSO-d6 stored over molecular sieves) .
- Re-synthesize intermediates under strictly anhydrous conditions to avoid hydrate formation .
- Compare experimental shifts with DFT-calculated NMR spectra (e.g., Gaussian 16) .
Methodological Resources
- Synthesis : Refer to alkylation protocols in and cyclization strategies in .
- Docking : Use PDB structures (e.g., 3LD6) and AutoDockTools as in .
- Validation : Cross-check bioactivity with kinase profiling panels () and antifungal assays ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
